2-(4-oxoquinazolin-3(4H)-yl)propanoic acid

Beschreibung

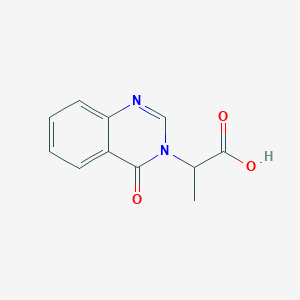

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-oxoquinazolin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7(11(15)16)13-6-12-9-5-3-2-4-8(9)10(13)14/h2-7H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOIOGRLXASIYJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=NC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389808 | |

| Record name | 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435345-19-0 | |

| Record name | 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 2 4 Oxoquinazolin 3 4h Yl Propanoic Acid and Its Analogues

Synthetic Pathways for the Core 2-(4-oxoquinazolin-3(4H)-yl)propanoic Acid Structure

The fundamental architecture of this compound is assembled through methods that either build the quinazolinone ring system in a stepwise fashion or form it through a key cyclization event.

Classical Multi-Step Organic Synthetic Routes

Classical approaches to the synthesis of N-3 substituted quinazolinones, including the target propanoic acid derivative, often involve a multi-step sequence. A common strategy is the initial construction of the parent quinazolin-4(3H)-one core, followed by a regioselective alkylation at the N-3 position.

The synthesis typically begins with anthranilic acid. In one pathway, anthranilic acid is first acylated, for instance with acetic anhydride (B1165640), to form an N-acetylated intermediate. This intermediate is then cyclized with an amine, in this case, p-aminobenzoic acid, to yield a 2-methyl-3-aryl-quinazolin-4(3H)-one. researchgate.net While not a direct synthesis of the title compound, this illustrates the classical step-wise formation of the N-3 substituted core.

A more direct classical route to the target molecule involves the N-alkylation of a pre-formed quinazolin-4(3H)-one. Studies have unequivocally established that the alkylation of quinazolin-4-ones with alkyl halides under basic conditions, such as in the presence of potassium carbonate in an aprotic solvent like DMF, occurs regioselectively at the N-3 position. repec.orgjuniperpublishers.com Therefore, a viable multi-step synthesis of this compound would involve:

Synthesis of Quinazolin-4(3H)-one: A well-established method is the condensation of anthranilic acid with formamide. rsc.org

N-3 Alkylation: The resulting quinazolin-4(3H)-one is then reacted with an ethyl 2-bromopropanoate (B1255678) in the presence of a base (e.g., K₂CO₃) in DMF.

Hydrolysis: The final step is the hydrolysis of the ester group to yield the desired carboxylic acid, this compound.

This stepwise approach allows for controlled introduction of substituents on the quinazolinone ring before the addition of the propanoic acid side chain.

Cyclization Reactions Employing Key Precursors (e.g., Anthranilic Acid Derivatives, Isatoic Anhydride, Benzoxazinones)

More convergent and often higher-yielding synthetic strategies rely on the cyclization of key precursors that already contain the necessary components for the final structure. Precursors like anthranilic acid derivatives, isatoic anhydride, and benzoxazinones are widely employed.

A highly effective method involves the reaction of a 2-substituted-4H-3,1-benzoxazin-4-one with an amino acid. Specifically, the synthesis of an ethoxy analogue, 2-(2-ethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid, has been achieved by fusing 2-ethoxy-(4H)-3,1-benzoxazin-4-one with D,L-alanine in an oil bath at 190°C. juniperpublishers.comnuph.edu.ua This reaction proceeds through the nucleophilic attack of the amino group of alanine (B10760859) on the benzoxazinone (B8607429) ring, leading to ring opening and subsequent cyclization to form the N-3 substituted quinazolinone in a single step. This approach is versatile and can be adapted to synthesize the parent compound by starting with an appropriate benzoxazinone.

Similarly, isatoic anhydride serves as a valuable precursor. Three-component condensation reactions involving isatoic anhydride, an amine, and an aldehyde are common for producing 2,3-disubstituted 4(3H)-quinazolinones. tandfonline.comresearchgate.net For the target molecule, a two-component reaction between isatoic anhydride and alanine would lead to the desired product, likely through an intermediate 2-aminobenzoyl-alanine which then cyclizes.

The reaction of anthranilamides with aldehydes in the presence of iodine also provides a one-pot route to 2-substituted 4(3H)-quinazolinones, demonstrating the utility of anthranilic acid derivatives in convergent syntheses. tandfonline.com

| Precursor | Reagents | Key Reaction Type | Reference |

|---|---|---|---|

| Quinazolin-4(3H)-one | Ethyl 2-bromopropanoate, K₂CO₃, then hydrolysis | N-Alkylation | repec.orgjuniperpublishers.com |

| 2-Ethoxy-(4H)-3,1-benzoxazin-4-one | D,L-Alanine | Condensation/Cyclization | juniperpublishers.comnuph.edu.ua |

| Isatoic Anhydride | Alanine | Condensation/Cyclization | tandfonline.comresearchgate.net |

| Anthranilic Acid | Formamide (to form quinazolinone core) | Condensation | rsc.org |

Derivatization Approaches for this compound

Modification of the core this compound structure allows for the exploration of structure-activity relationships and the development of new compounds. Derivatization can occur at multiple positions on the quinazolinone ring or on the propanoic acid side chain.

Introduction of Substituents and Structural Modifications (e.g., Phenyl, Ethoxy, Mercapto Analogues)

Substituents can be introduced at various positions of the quinazolinone nucleus, most commonly at the C-2 position, to generate a diverse library of analogues.

Phenyl Analogues: The synthesis of 2-phenyl-3-substituted quinazolin-4(3H)-ones can be achieved by starting with 2-phenyl-3,1-benzoxazin-4-one. This precursor, prepared from N-benzoylanthranilic acid, reacts with primary amines or amino acids to yield the corresponding 2-phenyl-quinazolinone derivatives. nih.govnih.gov For example, reacting 2-phenyl-3,1-benzoxazin-4-one with alanine or its ester would produce 2-(2-phenyl-4-oxoquinazolin-3(4H)-yl)propanoic acid.

Ethoxy Analogues: As previously mentioned, 2-ethoxy derivatives are readily synthesized from 2-ethoxy-(4H)-3,1-benzoxazin-4-one. juniperpublishers.comnuph.edu.ua The ethoxy group at the C-2 position is a versatile handle for further modifications. It can be displaced by other nucleophiles, allowing for the introduction of various functional groups.

Mercapto Analogues: The synthesis of 2-mercapto-3-substituted-quinazolin-4(3H)-ones is typically accomplished by reacting anthranilic acid with an appropriate isothiocyanate. researchgate.net For instance, reacting anthranilic acid with an isothiocyanate derived from alanine would be a potential route. Alternatively, a pre-formed 2-thioxo-quinazolinone can be S-alkylated. For example, 2-thioxo-3-m-tolyl-2,3-dihydro-1H-quinazolin-4-one has been successfully alkylated with methyl 2-chloropropionate using microwave irradiation to yield the corresponding 2-(sulfanyl)propionic acid methyl ester. tandfonline.com This demonstrates a viable method for creating C-2 thioether linkages on the N-3 substituted quinazolinone scaffold.

| Analogue Type | Key Precursor/Intermediate | Synthetic Method | Reference |

|---|---|---|---|

| 2-Phenyl | 2-Phenyl-3,1-benzoxazin-4-one | Reaction with Alanine/Alanine Ester | nih.govnih.gov |

| 2-Ethoxy | 2-Ethoxy-(4H)-3,1-benzoxazin-4-one | Reaction with Alanine | juniperpublishers.comnuph.edu.ua |

| 2-Mercapto | 2-Thioxo-quinazolin-4-one | S-Alkylation with a Propanoate Derivative | tandfonline.com |

Conjugation with Other Heterocyclic Systems (e.g., Oxadiazoles, Triazoles, Oxazepines)

The carboxylic acid moiety of this compound is an excellent functional group for conjugation with other heterocyclic systems, creating hybrid molecules. This is a common strategy in medicinal chemistry to combine different pharmacophores into a single molecule.

Oxadiazole Conjugates: The synthesis of 1,3,4-oxadiazole (B1194373) conjugates begins with the conversion of the carboxylic acid to a hydrazide. The propanoic acid derivative is first activated (e.g., with a carbodiimide (B86325) like EDCI) and then reacted with a (hetero)aromatic hydrazide to form a mixed diacylhydrazide intermediate. This intermediate is then cyclized, often using a dehydrating agent like p-tosyl chloride, to form the 1,3,4-oxadiazole ring. This approach has been successfully applied to the isomeric 3-[4-oxoquinazolin-3(4H)-yl]propanoic acid. chim.it

Triazole Conjugates: 1,2,3-triazoles are commonly synthesized via the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition, also known as "click chemistry." To create a triazole conjugate, the quinazolinone moiety is first functionalized with either an alkyne or an azide (B81097) group. For example, a 3-propargyl-quinazolinone can be reacted with various organic azides to form a library of 1,2,3-triazole-quinazolinone conjugates. tandfonline.com Alternatively, the propanoic acid side chain could be converted to an amino group, then to an azide, for subsequent reaction with an alkyne-containing heterocycle. Similarly, 1,2,4-triazole (B32235) rings can be formed. For instance, reacting a 3-amino-quinazolinone with chloroacetyl chloride and then with 4-methyl-4-H-1,2,4-triazole-3-thiol results in a quinazolinone-triazole hybrid. acs.org

Methodological Advancements in Quinazolinone Synthesis

Modern synthetic chemistry has introduced numerous advancements that have improved the efficiency, diversity, and environmental friendliness of quinazolinone synthesis. These methods often provide faster reaction times, higher yields, and access to a broader range of derivatives.

Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool for accelerating organic reactions. It has been successfully used in the synthesis of quinazolinones, often leading to significantly reduced reaction times and improved yields compared to conventional heating. nih.gov For example, the microwave-assisted synthesis of 2-(sulfanyl)propionic acid methyl ester derivatives of quinazolinones has been reported to be highly efficient. tandfonline.com A general microwave-assisted method for synthesizing 4-oxo-3,4-dihydroquinazolin-2-yl propanoic acids from 2-aminobenzamide (B116534) and succinic anhydride using the bio-sourced solvent pinane (B1207555) has also been developed. frontiersin.org

Metal-Catalyzed Reactions: Transition metal catalysis has opened new avenues for the functionalization of the quinazolinone core. Palladium-, copper-, and rhodium-catalyzed reactions are used for C-H activation and functionalization, allowing for the direct introduction of aryl or alkyl groups onto the quinazolinone scaffold without the need for pre-functionalized starting materials. chim.it For example, copper-catalyzed one-pot protocols have been developed for the efficient synthesis of N-alkyl substituted benzimidazoquinazolinones. acs.org

One-Pot and Multi-Component Reactions (MCRs): One-pot and MCR strategies are highly valued for their efficiency and atom economy. These reactions combine multiple synthetic steps into a single operation without isolating intermediates, saving time, reagents, and solvents. The synthesis of 2,3-disubstituted 4(3H)-quinazolinones through a three-component condensation of isatoic anhydride, an amine, and an aldehyde is a prime example. tandfonline.comresearchgate.net Similarly, organocatalytic three-component reactions of isatoic anhydride, isoniazid, and aldehydes in water provide a green route to diverse quinazolinone derivatives.

Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic methods. This includes the use of green solvents like water or bio-sourced solvents (e.g., pinane), and organocatalysts (e.g., taurine, p-toluenesulfonic acid) to replace hazardous reagents and metal catalysts. frontiersin.org

These advanced methodologies provide powerful tools for the efficient and diverse synthesis of this compound and its analogues, facilitating the exploration of their chemical and biological properties.

Biological and Pharmacological Investigations of 2 4 Oxoquinazolin 3 4h Yl Propanoic Acid Derivatives

Anticancer and Cytotoxic Activities

The quest for novel, more effective anticancer agents has led to extensive investigation into quinazolinone derivatives. These compounds have demonstrated significant potential by exhibiting cytotoxicity against a range of cancer cell lines and by modulating key molecular pathways involved in cancer progression.

Evaluation of Cytotoxicity Against Cancer Cell Lines (In Vitro Studies)

A substantial body of research has confirmed the in vitro cytotoxic potential of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid derivatives against various human cancer cell lines. The MTT assay is a standard method used to assess this activity, with results often reported as IC50 values, which indicate the concentration of a compound required to inhibit the growth of 50% of the cells.

Several studies have highlighted compounds with potent cytotoxic effects. For instance, a series of novel quinazolinone derivatives demonstrated significant activity against Caco-2 (colon), HepG2 (liver), and MCF-7 (breast) cancer cells. nih.gov Specifically, compound 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)phenyl butyrate showed IC50 values of 23.31 µM, 53.29 µM, and 72.22 µM against Caco-2, HepG2, and MCF-7 cell lines, respectively. nih.gov Another study identified N-arylbenzo[h]quinazoline-2-amines with low micromolar toxicities against multiple cell lines, including HuH-7, Caco-2, MDA-MB-468, and HCT-116 cells. beilstein-journals.org Similarly, certain N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide derivatives exhibited potent cytotoxicity against MCF-7 cells, with one compound recording an IC50 value of 1.32 µM, comparable to the standard drug doxorubicin (B1662922) (IC50 = 1.21 µM). nih.govsemanticscholar.org

Other research has focused on quinazolinone derivatives hybridized with different chemical moieties. A series of compounds incorporating a quinoxalindione structure was tested against MCF-7 and HeLa cell lines, with most showing cytotoxic activity at concentrations between 50 and 100 µM. nih.gov Furthermore, some S-alkylated quinazolin-4(3H)-ones displayed superior potency against four different cancer cell lines when compared to the standard drug sorafenib. nih.gov

| Compound/Derivative Type | Cancer Cell Line | Reported IC50 Value (µM) | Reference |

|---|---|---|---|

| 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)phenyl butyrate | Caco-2 | 23.31 ± 0.09 | nih.gov |

| 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)phenyl butyrate | HepG2 | 52.29 ± 0.25 | nih.gov |

| 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)phenyl butyrate | MCF-7 | 72.22 ± 0.14 | nih.gov |

| N-arylbenzo[h]quinazoline-2-amine (Compound 4a) | HuH-7, Caco-2, MDA-MB-468, HCT-116 | 1.7 to 6 | beilstein-journals.org |

| N-arylbenzo[h]quinazoline-2-amine (Compound 4i) | Caco-2, MDA-MB-468, HCT-116, MCF7 | 2 to 6 | beilstein-journals.org |

| N-Cyclohexyl-3-[2-oxoquinolin-1(2H)-yl]propanamide (Compound 9e) | MCF-7 | 1.32 | nih.govsemanticscholar.org |

| 6-chloro-2-(2-(3,5-dimethylphenoxy)pyridin-3-yl)-3,8-dimethylquinazolin-4(3H)-one (z8) | A549 | 12.47 ± 2.86 | researchgate.net |

Modulation of Kinase and Other Molecular Targets (e.g., EGFR, VEGFR-2, AKT, Topoisomerases)

The anticancer activity of quinazolinone derivatives is often attributed to their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer. nih.gov Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are two prominent tyrosine kinases that have been identified as key targets. nih.govtbzmed.ac.ir Simultaneous inhibition of both EGFR and VEGFR-2 is considered a valuable therapeutic strategy. tbzmed.ac.ir

Several studies have successfully designed quinazolinone-based molecules as potent dual inhibitors of EGFR and VEGFR-2. nih.govtbzmed.ac.ir For example, a series of 2-thioquinazolin-4(3H)-ones were synthesized and found to have dual inhibitory effects, with one compound showing EGFR and VEGFR-2 inhibitory activity comparable to control drugs. nih.gov Another derivative, N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine , was found to be a highly selective and potent EGFR inhibitor with an IC50 value of 0.096 µM. mdpi.com Similarly, 4-alkoxyquinazoline-based derivatives have been developed as potent VEGFR-2 inhibitors, with one compound exhibiting an IC50 of 2.89 nM. nih.gov

Beyond EGFR and VEGFR-2, the AKT signaling pathway is another critical target. This pathway is often overactive in many human cancers. nih.gov Molecular docking studies have suggested that certain quinazolinone derivatives could serve as drug candidates through their potential inhibition of the AKT1 protein. nih.gov

| Compound/Derivative Type | Molecular Target | Reported IC50 Value | Reference |

|---|---|---|---|

| S-alkylated quinazolin-4(3H)-one (Compound 4) | EGFR | 0.14 µM | nih.gov |

| S-alkylated quinazolin-4(3H)-one (Compound 4) | VEGFR-2 | 0.08 µM | nih.gov |

| N-Cyclohexyl-3-[2-oxoquinolin-1(2H)-yl]propanamide (Compound 9e) | EGFR | 16.89 nM | nih.gov |

| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine | EGFR | 0.096 µM | mdpi.com |

| 4-alkoxyquinazoline derivative (Compound 3h) | VEGFR-2 | 2.89 nM | nih.gov |

Impact on Cellular Proliferation and Signaling Pathways

By inhibiting key molecular targets, this compound derivatives can profoundly impact cellular processes that are hallmarks of cancer, such as uncontrolled proliferation and survival. These compounds have been shown to induce cell cycle arrest and apoptosis (programmed cell death).

For instance, a potent dual EGFR/VEGFR-2 inhibitor was found to halt the cell cycle in the G1 phase and trigger apoptosis in HCT-116 colon cancer cells. nih.gov Other derivatives, such as a series of triazolo[4,3-c]quinazolines, were shown to arrest the cell cycle at the G2/M phase. mdpi.com Further research on 2H- nih.govnih.govoxazino[2,3-f]quinazolin derivatives demonstrated that a lead compound could suppress cell proliferation, colony formation, invasion, and migration, while also inducing cell cycle arrest at the G0/G1 phase in NCI-H1975 lung cancer cells. rsc.org The ability to inhibit the migration and motility of cancer cells and to induce the typical morphological features of apoptosis has also been reported for other quinazolinone derivatives. researchgate.net

Antimicrobial Efficacy

In addition to their anticancer properties, quinazolinone derivatives have been extensively studied for their potential as antimicrobial agents. They have shown activity against a wide range of bacteria and fungi, including strains that are resistant to existing drugs.

Antibacterial Spectrum and Potency (Gram-Positive and Gram-Negative Organisms)

Derivatives of this compound have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. The antibacterial activity is typically assessed by measuring the minimum inhibitory concentration (MIC) or the zone of inhibition in an agar (B569324) diffusion assay.

In one study, novel 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide (B126) derivatives were synthesized and showed selective and potent inhibitory activity against Staphylococcus aureus, a Gram-positive bacterium, with MIC values ranging from 0.25 to 0.5 µg/mL. nih.gov One of these compounds was also found to be potent against multiple clinical strains of multi-drug resistant S. aureus. nih.gov Other research highlighted two compounds, 3-(4-fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one and 3-(4-chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one , as being particularly active against the Gram-negative bacterium Proteus vulgaris and the Gram-positive bacterium Bacillus subtilis. nih.govresearchgate.net Another highly effective antibiotic against the Gram-positive S. aureus was identified as 3-(2-(4-ethynylstyryl)-4-oxoquinazolin-3(4H)-yl) benzoic acid . mdpi.com Some studies have also indicated that certain derivatives possess better bacteriostatic activity against Gram-negative bacteria in general. researchgate.net

| Compound/Derivative Type | Bacterial Strain | Activity Measurement | Reference |

|---|---|---|---|

| 4-oxoquinazolin-3(4H)-yl)benzoic acid/benzamide derivatives (e.g., 6'a) | Staphylococcus aureus (multi-drug resistant) | MIC = 0.25-0.5 µg/mL | nih.gov |

| 3-(4-fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one (9a) | Proteus vulgaris | Zone of Inhibition = 1.1 cm | nih.govresearchgate.net |

| 3-(4-fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one (9a) | Bacillus subtilis | Zone of Inhibition = 1.4 cm | nih.govresearchgate.net |

| 3-(4-chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one (9h) | Proteus vulgaris | Zone of Inhibition = 1.2 cm | nih.govresearchgate.net |

| 3-(4-chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one (9h) | Bacillus subtilis | Zone of Inhibition = 1.0 cm | nih.govresearchgate.net |

Antifungal Activity Assessment

The antifungal potential of quinazolinone derivatives has also been well-documented. These compounds have been tested against a variety of fungal pathogens, including those affecting plants and humans.

A study on 3-alkylquinazolin-4-one derivatives revealed their antifungal activities against several fungi. nih.gov For example, at a concentration of 50 µg/mL, one compound inhibited the growth of Gibberella zeae by 55.0%, while another showed 47.2% inhibition against Fusarium oxysporum. nih.gov Other research on 4-oxo-4H-quinolin-1-yl acylhydrazone derivatives found that two compounds exhibited significant inhibitory rates of 72.1% and 76.5% against the plant pathogen Physalospora piricola. nih.gov Additionally, many synthesized quinazolinone derivatives have demonstrated good activity against Candida albicans and Aspergillus niger. researchgate.netresearchgate.net Some 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have also shown notable properties against multidrug-resistant fungal pathogens. nih.gov

| Compound/Derivative Type | Fungal Strain | Activity (% Inhibition at 50 µg/mL) | Reference |

|---|---|---|---|

| 3-propylquinazolin-4-one (3c) | Gibberella zeae | 55.0% | nih.gov |

| 6-bromo-3-propylquinazolin-4-one (3h) | Gibberella zeae | 50.3% | nih.gov |

| 6-bromo-3-propylquinazolin-4-one (3h) | Fusarium oxysporum | 47.2% | nih.gov |

| 3-propylquinazolin-4-one (3c) | Fusarium oxysporum | 37.5% | nih.gov |

| 4-oxo-4H-quinolin-1-yl acylhydrazone (Compound 15) | Physalospora piricola | 72.1% | nih.gov |

| 4-oxo-4H-quinolin-1-yl acylhydrazone (Compound 16) | Physalospora piricola | 76.5% | nih.gov |

Antioxidant Properties and Free Radical Scavenging Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous pathological conditions. Consequently, the development of compounds with antioxidant capabilities is a significant area of pharmaceutical research. Quinazolinone derivatives have emerged as a promising class of antioxidants.

The antioxidant potential of this compound derivatives is commonly evaluated using various in vitro assays that measure their ability to scavenge stable free radicals. The most frequently employed methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

In the DPPH assay, antioxidant compounds donate a hydrogen atom to the DPPH radical, a stable free radical with a characteristic deep violet color, causing it to be reduced to the colorless diphenylpicrylhydrazine. The degree of discoloration, measured spectrophotometrically, is indicative of the compound's scavenging activity. Similarly, the ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which is then reduced by the antioxidant compound, leading to a loss of color.

Studies on various quinazolinone derivatives have demonstrated significant scavenging activity in these assays. For instance, research on polyphenolic derivatives of quinazolin-4(3H)-one has shown potent radical scavenging capabilities against DPPH, ABTS, and nitric oxide (NO) radicals. nih.govnih.gov The efficacy of these compounds is often compared to standard antioxidants like ascorbic acid or Trolox to quantify their relative potency.

Below is a representative data table summarizing the antioxidant activity of selected quinazolinone derivatives from various studies.

| Compound Series | Assay | Key Findings | Reference |

|---|---|---|---|

| Phenolic Quinazolin-4(3H)-one Derivatives | DPPH, ABTS, NO | Ortho-diphenolic derivatives exhibited the highest radical scavenging activity, often superior to reference antioxidants. | nih.gov |

| Quinazolinone–Vanillin Hybrids | DPPH, NO | Certain hybrid compounds showed excellent scavenging capacity, more effective than the parent vanillin. | ekb.eg |

| 2-Substituted Quinazolin-4(3H)-ones | DPPH, ABTS | Activity is dependent on the substituent at position 2; derivatives with two hydroxyl groups in the ortho position on a phenyl ring were potent antioxidants. | nih.gov |

Structure-activity relationship (SAR) studies have been crucial in identifying the specific structural features of quinazolinone derivatives that contribute to their antioxidant effects. A recurring finding is the profound impact of phenolic hydroxyl (-OH) groups attached to the quinazolinone scaffold. nih.gov

The presence and position of hydroxyl groups on an aromatic ring substituent are critical. For example, ortho- and para-dihydroxy substituted derivatives are often the most potent antioxidants. nih.gov This enhanced activity is attributed to their ability to readily donate a hydrogen atom from a hydroxyl group to a free radical, forming a stable phenoxy radical through resonance delocalization. Ortho-diphenolic compounds, in particular, show superior antiradical action. nih.govnih.gov

Anti-Inflammatory and Analgesic Effects

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key component of many diseases. Prostaglandins, synthesized by cyclooxygenase (COX) enzymes, are key mediators of inflammation and pain. Many anti-inflammatory drugs act by inhibiting these enzymes. Derivatives of 4(3H)-quinazolinone have been extensively investigated for their potential to alleviate inflammation and pain. nih.gov

The anti-inflammatory activity of these compounds is typically evaluated in vivo using models such as the carrageenan-induced paw edema test in rats. In this model, the injection of carrageenan induces a localized inflammatory response, and the ability of a test compound to reduce the resulting swelling is measured over time. Analgesic effects are often assessed using the acetic acid-induced writhing test in mice, where the compound's ability to reduce the number of abdominal constrictions (writhings) indicates peripheral analgesic activity. jneonatalsurg.com Central analgesic effects can be measured using the hot plate test. jneonatalsurg.com

Studies have shown that certain 2,3-disubstituted 4(3H)-quinazolinone derivatives exhibit potent anti-inflammatory and analgesic properties, with efficacy comparable to standard drugs like diclofenac (B195802) sodium or indomethacin. jneonatalsurg.comnih.gov The mechanism often involves the inhibition of COX-1 and COX-2 enzymes. nih.gov

The following table summarizes findings from studies evaluating the anti-inflammatory and analgesic activities of quinazolinone derivatives.

| Compound Series | In Vivo Model | Key Findings | Reference |

|---|---|---|---|

| 2-Mercapto-3-(pyridin-2-ylethyl)-4(3H)-quinazolinones | Carrageenan-induced paw edema (Rat) | Several derivatives showed potent anti-inflammatory activity, with some also exhibiting strong and selective COX-2 inhibition. | nih.gov |

| 3-Methyl-4(3H)quinazolinones with pyrazoline moieties | Carrageenan-induced paw edema (Mouse), Acetic acid writhing (Mouse) | All tested compounds showed statistically significant anti-inflammatory and analgesic effects. | nih.gov |

| Novel Quinazoline (B50416) Derivative | Carrageenan-induced paw edema (Rat), Acetic acid writhing (Mouse), Hot plate test (Mouse) | The compound demonstrated dose-dependent anti-inflammatory, peripheral, and central analgesic properties with a favorable safety profile. | jneonatalsurg.com |

Central Nervous System (CNS) Modulatory Activities

The quinazolinone ring system is a well-known pharmacophore for CNS-active agents, famously represented by methaqualone, a sedative-hypnotic. mdma.ch Research has continued to explore derivatives of this scaffold for various CNS modulatory effects, including anticonvulsant and sedative properties.

Epilepsy is a neurological disorder characterized by recurrent seizures. The search for new anticonvulsant drugs with improved efficacy and fewer side effects is ongoing. Quinazolin-4(3H)-one derivatives have shown significant promise in this area. nih.govijpscr.info Their anticonvulsant activity is commonly screened using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models in mice. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures.

Numerous studies have demonstrated that modifications at the 2nd and 3rd positions of the quinazolinone ring can yield compounds with potent anticonvulsant activity. nih.govijpscr.info For instance, the introduction of a butyl group at the N-3 position has been shown to have a significant effect on preventing seizure spread and raising the seizure threshold. nih.govnih.gov Some derivatives have shown remarkable protection (up to 100%) against PTZ-induced convulsions, with potency exceeding that of standard drugs like ethosuximide. nih.gov The mechanism of action for some of these compounds is thought to involve positive allosteric modulation of the GABA-A receptor. mdpi.com

Beyond anticonvulsant activity, quinazolinone derivatives have been investigated for broader CNS depressant effects, including sedative-hypnotic and neuroleptic-like activities. ekb.eg These effects are often evaluated by observing the reduction of spontaneous locomotor activity in animals or the potentiation of sleep induced by agents like pentobarbitone. ekb.egnih.gov

Certain 2,3-disubstituted 4(3H)-quinazolinones have been found to decrease spontaneous motor activity and potentiate pentobarbitone-induced hypnosis in mice, indicating a CNS depressant profile. ekb.eg Some compounds also induce motor incoordination, assessed by the rotarod test, which is often used to screen for neurological deficits or sedative effects. nih.gov These findings suggest that the quinazolinone scaffold can be chemically manipulated to produce compounds with varying degrees of CNS depression, from mild sedation to more potent hypnotic effects. nih.gov

Interactions with Neurotransmitter Systems (e.g., GABAergic System)

Derivatives of the quinazolinone core have been extensively investigated for their effects on the central nervous system (CNS), with many studies highlighting their potential as anticonvulsant and CNS depressant agents. nih.govnih.govnih.gov The primary mechanism often implicated in these effects is the enhancement of inhibitory neurotransmission mediated by the γ-aminobutyric acid (GABA) system. GABA is the main inhibitory neurotransmitter in the CNS, and its activation leads to hyperpolarization of the neural membrane, causing an inhibitory effect and CNS depression. researchgate.net

Numerous studies have explored the synthesis of various 2,3-disubstituted quinazolin-4(3H)-ones and evaluated their anticonvulsant properties in animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. nih.govacs.org For instance, a series of novel quinazolin-4(3H)-one analogs demonstrated significant protection against PTZ-induced seizures, a model that is sensitive to drugs enhancing GABAergic transmission. dntb.gov.ua The anticonvulsant activity of these compounds is often attributed to their ability to bind to the GABA-A receptor, acting as positive allosteric modulators, similar to benzodiazepines. researchgate.net Molecular docking studies have further supported this hypothesis, showing that quinazolinone derivatives can effectively bind to the GABA-A receptor, which rationalizes their observed anticonvulsant activities. nih.gov

The structural features at positions 2 and 3 of the quinazolinone ring are crucial for modulating this activity. researchgate.net Modifications at these positions, including the introduction of the propanoic acid moiety and its derivatives, influence the pharmacokinetic properties and the potency of the anticonvulsant effect. researchgate.net The collective evidence suggests that derivatives of this compound are promising candidates for interacting with the GABAergic system, thereby exerting CNS depressant and anticonvulsant effects. nih.gov

Antiviral Applications

The broad biological activity of the quinazolinone scaffold extends to antiviral applications, with derivatives showing inhibitory effects against a range of viral pathogens affecting both plants and humans.

Plant Viruses (e.g., Cucumber Mosaic Virus): Research into quinazolinone derivatives has demonstrated significant antiviral activity against plant pathogens like the Tobacco Mosaic Virus (TMV), which shares structural similarities with the Cucumber Mosaic Virus (CMV). A series of myricetin (B1677590) derivatives incorporating a quinazolinone moiety was synthesized and evaluated for antiviral properties. Several of these compounds exhibited potent in vivo activity against TMV. For example, compound L11 from this series showed a curative activity of 56.4% at 500 µg/mL, superior to the commercial agent ningnanmycin (B12329754) (52.3%). Similarly, other studies on 2-aryl- or 2-methyl-3-(substituted benzalamino)-4(3H)-quinazolinone derivatives also reported good antiviral activity against TMV, highlighting the potential of this chemical class in agricultural applications.

Influenza Virus: Numerous studies have identified quinazolinone derivatives as potent inhibitors of the influenza A virus (IAV). A series of 2-pyridinyl-3-substituted-4(3H)-quinazolinones showed potent activity, with most compounds exhibiting IC50 values ranging from 51.6 to 93.0 μM, which is more effective than the established antiviral drug ribavirin (B1680618). Another study identified 2-Methylquinazolin-4(3H)-one (C1 ) as a major active component in a traditional Chinese medicine formula with anti-influenza activity. This compound was shown to significantly inhibit H1N1 replication both in vitro and in vivo and to alleviate virus-induced acute lung injury in mice.

Hepatitis C Virus (HCV): Derivatives of the quinazolinone scaffold have emerged as promising inhibitors of the Hepatitis C virus, a member of the Flaviviridae family. A series of 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives were designed as metal ion chelators to target the HCV NS5B polymerase. Several compounds from this series, such as 21h , 21k , and 21t , displayed potent anti-HCV activities with EC50 values below 10 μM, surpassing the efficacy of ribavirin (EC50 = 20.0 μM). Compound 21t was particularly notable, with an EC50 of 2.0 μM and a therapeutic index greater than 25, making it one of the most potent metal-chelating anti-HCV agents identified at the cellular level.

Japanese Encephalitis Virus (JEV): While direct studies on this compound derivatives against JEV are limited, significant research on related flaviviruses, such as Zika Virus (ZIKV) and Dengue Virus (DENV), provides strong rationale for their potential efficacy. Phenotypic screening identified 2,3,6-trisubstituted quinazolinone compounds as novel and potent inhibitors of ZIKV replication. Further synthesis and testing of analogs revealed that compounds such as 22 , 27 , and 47 exhibited broad and potent activities against both ZIKV and DENV, with EC50 values as low as 86 nM in various cell lines, including mosquito cells. Given that JEV, ZIKV, and DENV are all members of the Flavivirus genus and share structural and functional similarities in their replication machinery, the potent activity of quinazolinones against ZIKV and DENV strongly suggests their potential as therapeutic agents for Japanese Encephalitis.

| Compound Class | Target Virus | Key Findings | Reference Compound | Source |

|---|---|---|---|---|

| Myricetin-Quinazolinone Derivatives | Tobacco Mosaic Virus (TMV) | Compound L11 showed 56.4% curative activity at 500 µg/mL. | Ningnanmycin (52.3%) | |

| 2-Pyridinyl-4(3H)-Quinazolinones | Influenza A Virus | IC50 values ranged from 51.6 to 93.0 μM. | Ribavirin | |

| 2-Methylquinazolin-4(3H)-one | Influenza A (H1N1) | Significantly inhibited viral replication in vitro and in vivo. | - | |

| 3-Hydroxyquinazoline-2,4(1H,3H)-diones | Hepatitis C Virus (HCV) | Compound 21t showed an EC50 of 2.0 μM. | Ribavirin (EC50 = 20.0 μM) | |

| 2,3,6-Trisubstituted Quinazolinones | Zika Virus (ZIKV), Dengue Virus (DENV) | Compound 27 had an EC50 of 100 nM against ZIKV in U87 cells. | - |

The antiviral effects of quinazolinone derivatives are exerted through various mechanisms depending on the specific viral target.

Influenza Virus: For influenza A, at least two distinct mechanisms have been identified for quinazolinone derivatives. One primary mode of action is the inhibition of viral neuraminidase (NA), a key enzyme responsible for the release of progeny virions from infected cells. Additionally, certain compounds have been shown to inhibit the cellular NF-κB signaling pathway, which is often activated during viral infection to promote replication. Other studies have shown that compounds like 2-Methylquinazolin-4(3H)-one reduce the expression of both neuraminidase (NA) and nucleoprotein (NP), which is critical for viral transcription, assembly, and packaging.

Plant Viruses (TMV): The mechanism against Tobacco Mosaic Virus involves direct interaction with the viral coat protein (TMV-CP). Microscale thermophoresis (MST) tests have confirmed that specific myricetin-quinazolinone derivatives bind strongly to TMV-CP, with dissociation constants (Kd) in the nanomolar range. This binding likely interferes with viral assembly or disassembly, thereby inhibiting the infection process.

Hepatitis C Virus (HCV): The anti-HCV activity of 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives is believed to stem from their ability to act as metal ion chelators. These compounds are thought to target the catalytic center of the viral NS5B polymerase, an RNA-dependent RNA polymerase that is essential for viral replication. By chelating the Mg2+ ions required for the enzyme's function, these inhibitors effectively block viral RNA synthesis. This proposed mechanism is supported by thermal shift assays and molecular docking studies.

Flaviviruses (Zika/Dengue): While the precise target is still under full investigation for the potent quinazolinones active against Zika and Dengue, studies have confirmed that the compounds act by inhibiting viral replication. Treatment of infected cells with these compounds leads to a dose-dependent reduction in viral RNA copies in the supernatant and a significant decrease in the cellular levels of viral proteins, including NS5, NS3, and the capsid protein. This indicates that the compounds interfere with a critical step in the viral replication cycle post-entry.

Enzyme Inhibition Studies

Derivatives of this compound have also been investigated for their ability to inhibit various non-viral enzymes, demonstrating their broad therapeutic potential.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of urease is a therapeutic strategy for treating infections caused by these pathogens. A study on novel quinazolin-4(3H)-one derivatives incorporating triazole, thiadiazole, and thiosemicarbazide (B42300) functionalities revealed potent urease inhibitory activity. researchgate.net Most of the synthesized compounds showed excellent activity, with IC50 values significantly lower than that of the standard inhibitor thiourea. researchgate.net For example, compounds 5a , 5c , and 5e from the series exhibited IC50 values of 1.96, 1.88, and 1.90 µg/mL, respectively, compared to thiourea's IC50 of 15.06 µg/mL. researchgate.net Molecular docking studies suggest these compounds interact with the catalytic site of the jack bean urease enzyme. researchgate.net

| Compound | Description | Urease Inhibition IC50 (µg/mL) | Source |

|---|---|---|---|

| 5a | Quinazolinone-thiosemicarbazide derivative | 1.96 ± 0.07 | researchgate.net |

| 5c | Quinazolinone-thiosemicarbazide derivative | 1.88 ± 0.17 | researchgate.net |

| 5e | Quinazolinone-thiosemicarbazide derivative | 1.90 ± 0.10 | researchgate.net |

| Thiourea | Standard Inhibitor | 15.06 ± 0.68 | researchgate.net |

| Acetohydroxamic acid | Standard Inhibitor | 21.03 ± 0.94 | researchgate.net |

Pancreatic lipase (B570770) is a critical enzyme for the digestion and absorption of dietary fats. Its inhibition is a key strategy for the management of obesity. A series of novel 2, 3, and 6 substituted quinazolin-4(3H)-one derivatives were synthesized and evaluated for their in vitro inhibitory activity against pancreatic lipase. The study found that several of the synthesized compounds displayed potent lipase inhibition. Specifically, compounds 3l and 3m were identified as having significant inhibitory potential, suggesting that the quinazolinone scaffold can be effectively utilized to develop new anti-obesity agents. nih.gov Reducing fat absorption through the inhibition of pancreatic lipase is considered a promising therapeutic approach to treat obesity.

Alpha-Glucosidase Inhibition

Derivatives of the quinazolinone scaffold have been identified as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. nih.govacs.org Inhibition of this enzyme can delay carbohydrate absorption and suppress postprandial hyperglycemia, making it a key target in the management of type 2 diabetes. nih.govacs.org

Numerous studies have synthesized and evaluated various 2-arylquinazolin-4(3H)-one derivatives, revealing that many are significantly more active than the standard drug, acarbose. researchgate.net For instance, a study of twenty-five 2-arylquinazolin-4(3H)-one derivatives found that nearly all compounds exhibited inhibitory activities several hundred times more potent than acarbose, with IC₅₀ values ranging from 0.3 ± 0.01 µM to 117.9 ± 1.76 µM, compared to acarbose's IC₅₀ of 840 ± 1.73 µM. researchgate.net

Kinetic studies have shown that potent derivatives, such as 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) and 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ), act as reversible, non-competitive inhibitors of α-glucosidase. nih.govresearchgate.net This indicates they bind to an allosteric site on the enzyme rather than the active site. nih.gov Molecular docking simulations suggest that the inhibitory strength is related to the interaction forces between the compound and the enzyme; CQ, for example, binds through a combination of hydrogen bonds, electrostatic forces, and hydrophobic forces. nih.govresearchgate.net

Further research into quinazolin-4(3H)-one derivatives incorporating a phenoxy acetamide (B32628) moiety has also yielded potent inhibitors. One such compound, N-(2-fluorophenyl)-2-(2-methoxy-4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenoxy)acetamide, demonstrated an IC₅₀ value of 14.4 ± 0.2 µM, making it approximately 53 times more potent than acarbose. nih.gov These findings underscore the potential of the quinazolinone framework in developing novel and effective α-glucosidase inhibitors. nih.govresearchgate.net

| Compound | IC₅₀ Value (µM) | Reference |

|---|---|---|

| 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) | 12.5 ± 0.1 | nih.govresearchgate.net |

| 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ) | 15.6 ± 0.2 | nih.govresearchgate.net |

| N-(2-fluorophenyl)-2-(2-methoxy-4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenoxy)acetamide (7b) | 14.4 ± 0.2 | nih.gov |

| Acarbose (Standard) | 840 ± 1.73 | researchgate.net |

Deubiquitinase Inhibition (e.g., USP5 Zinc Finger Ubiquitin Binding Domain)

Targeting non-catalytic domains of enzymes presents an alternative strategy for modulating their function. The zinc finger ubiquitin-binding domain (ZnF-UBD) of Ubiquitin Specific Peptidase 5 (USP5) is one such target. biorxiv.orgresearchgate.net USP5 plays a critical role in recycling monoubiquitin by disassembling unanchored polyubiquitin (B1169507) chains, and its dysregulation is associated with conditions like cancer and neurodegeneration. biorxiv.orgnih.gov

Researchers have initiated efforts to discover small molecule antagonists for the USP5 ZnF-UBD. nih.gov Through screening chemical libraries, several low-affinity ligands have been identified, and a preliminary structure-activity relationship (SAR) is being developed. biorxiv.orgbiorxiv.org This work provides a foundation for creating more potent and selective chemical probes to better understand the function of the USP5 ZnF-UBD in ubiquitin signaling pathways. nih.govbiorxiv.org

The strategy involves identifying compounds that can mimic the C-terminal di-glycine motif of ubiquitin, which is recognized by the ZnF-UBD. biorxiv.org Virtual screening of libraries containing compounds with features like a short carboxylic acid chain has been employed to find potential binders. researchgate.net While specific derivatives of this compound have not yet been explicitly reported as USP5 inhibitors, the structural features of this class of molecules make them potentially relevant for investigation against this non-catalytic domain. The development of inhibitors for the USP5 ZnF-UBD represents a promising therapeutic approach for diseases where this enzyme's activity is implicated. researchgate.netresearchgate.net

Anti-Allergic and Immunomodulatory Effects

The quinazolinone scaffold has been explored for its potential in modulating the immune system and mitigating allergic responses. A series of substituted (E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acids were synthesized and evaluated for anti-allergic activity using the rat passive cutaneous anaphylaxis (PCA) test. nih.gov

The study revealed that substituents at the 6- or 8-positions of the quinazoline ring, such as alkoxy, alkylthio, and isopropyl groups, led to highly potent compounds. nih.gov Structural modifications, including conversion to the Z isomer or reduction of the side-chain double bond, resulted in a significant loss of activity. Among the orally active analogues, (E)-3-[6-(methylthio)-4-oxo-4H-quinazolin-3-yl]-2-propenoic acid was identified as the most potent compound. nih.gov

In addition to anti-allergic effects, certain quinazolinone derivatives have demonstrated significant immunomodulatory properties. nih.gov In a study developing new quinazolinone-based thalidomide (B1683933) analogs, two compounds (designated 7d and 12) showed considerable immunomodulatory activity, in some cases superior to thalidomide itself. nih.gov These compounds significantly reduced levels of pro-inflammatory and angiogenic factors such as Tumor Necrosis Factor-alpha (TNF-α), Nuclear Factor-kappa B (NF-κB P65), and Vascular Endothelial Growth Factor (VEGF) in HepG-2 cells. nih.gov

| Compound | TNF-α Level (pg/ml) | NF-κB P65 Reduction (%) | VEGF Level (pg/ml) | Reference |

|---|---|---|---|---|

| Control | 162.5 | - | 432.5 | nih.gov |

| Compound 7d | 57.4 | 69.33 | 161.3 | nih.gov |

| Compound 12 | 49.2 | 77.74 | 132.8 | nih.gov |

| Thalidomide | 53.1 | 60.26 | 153.2 | nih.gov |

Larvicidal and Antiparasitic Potential

Derivatives of this compound have been investigated for their potential to control disease vectors and combat parasitic infections.

Larvicidal Activity: Research has demonstrated the efficacy of quinazolinone derivatives against mosquito larvae. A series of N-aryl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide compounds were synthesized and showed notable larvicidal activity against the mosquito Aedes aegypti. acs.org In another study, 2,3-dihydroquinazolin-4(1H)-one derivatives were tested against the malaria vector Anopheles arabiensis. nih.gov The structure-activity relationship from this research indicated that the presence of a halogen (I, Cl, F) or a cyano group on the aryl ring at the 2-position was favorable for larvicidal action. nih.gov

Antiparasitic Potential: The quinazoline nucleus is considered a privileged scaffold in the search for new antiparasitic agents. nih.gov A series of 2-aroyl quinazolinones demonstrated antiprotozoal efficacy against several parasites, including Trypanosoma brucei, Trypanosoma brucei rhodesiense, Trypanosoma cruzi, and Leishmania infantum. nih.govuantwerpen.be The activity data indicated that derivatives with a bromine or nitro group on the aroyl moiety at position 2 enhanced activity against T. b. rhodesiense. uantwerpen.be These compounds were also screened for cytotoxicity against a human cell line to assess their selectivity. nih.govuantwerpen.be

| Compound | Target Parasite | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| KJ1 | Trypanosoma b. brucei | 4.7 | nih.gov |

| KJ10 | Trypanosoma b. rhodesiense | 1.1 | nih.gov |

Hypoglycemic and Hypolipidemic Investigations

Quinazolinone derivatives have been explored for their potential in managing metabolic disorders, showing promise as both hypoglycemic and hypolipidemic agents.

Hypoglycemic Investigations: Certain 2,3-dihydroquinazolin-4(1H)-one derivatives have been found to possess blood sugar-lowering capabilities. nih.gov In a study evaluating a series of these compounds, specific derivatives were identified as being effective at reducing blood glucose levels, highlighting their potential for antidiabetic applications. nih.govacs.org While research into propanoic acid derivatives specifically is ongoing, the broader class of quinazolinones shows clear potential in this area. nih.gov

Hypolipidemic Investigations: The hypolipidemic effects of 4(3H)-quinazolinone and its halogenated derivatives have been studied in hypercholesterolemic and diabetic-hypercholesterolemic rat models. nih.govnih.gov Subchronic treatment with these compounds resulted in highly significant reductions in serum total cholesterol and cholesterol ester levels. nih.govnih.gov Halogen-substituted quinazolinones also significantly reduced serum triacylglycerol levels. nih.gov The observed reductions in cholesterol were substantial, with one study noting decreases of up to 49.86% in total cholesterol and 62.33% in cholesterol ester levels following treatment. nih.gov These effects are thought to be brought about by the inhibition of dietary cholesterol absorption. nih.govnih.gov

| Compound | Total Cholesterol Reduction (%) | Cholesterol Ester Reduction (%) | Reference |

|---|---|---|---|

| 4(3H)-quinazolinone | 43.66 | 62.33 | nih.gov |

| Dibromo-derivative | 49.86 | 55.34 | nih.gov |

| Iodo-derivative | 49.12 | 56.74 | nih.gov |

Structure Activity Relationship Sar Elucidation

Identification of Essential Pharmacophoric Elements within the 2-(4-oxoquinazolin-3(4H)-yl)propanoic Acid Scaffold

The this compound scaffold is characterized by several key pharmacophoric features that are crucial for its biological activity. The foundational structure consists of a bicyclic quinazolinone core, which is composed of a pyrimidine (B1678525) ring fused to a benzene (B151609) ring. This core structure serves as a rigid scaffold for the spatial orientation of other functional groups.

The oxygen atom at the C4 position of the quinazolinone ring is a critical hydrogen bond acceptor. This feature is consistently identified in various biologically active quinazolinone derivatives. The nitrogen atom at the N3 position serves as a key point of attachment for side chains, and the nature of the substituent at this position significantly influences the compound's biological profile. In the case of this compound, the propanoic acid moiety at the N3 position introduces a crucial acidic group. This carboxylic acid can act as a hydrogen bond donor and acceptor, and its ionization state at physiological pH can play a significant role in target binding and pharmacokinetic properties.

Systematic Analysis of Substituent Effects on Biological Activity

Systematic modifications of the this compound scaffold have provided valuable insights into the structure-activity relationship. The effects of substituents on the quinazolinone ring and the N3-propanoic acid side chain have been investigated to modulate biological activity.

Substitutions on the Quinazolinone Ring:

Substitutions on the benzene portion of the quinazolinone ring can significantly impact activity. For instance, the introduction of small lipophilic groups or halogen atoms at positions C6, C7, or C8 can modulate the electronic properties and lipophilicity of the entire molecule, thereby affecting cell permeability and target interaction. Studies on related quinazolinone derivatives have shown that the position and nature of these substituents are critical. For example, in a series of (E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acids, alkoxy, alkylthio, and isopropyl substituents at the 6- or 8-positions were found to confer high potency in antiallergic activity. nih.gov

Modifications of the N3-Propanoic Acid Side Chain:

The propanoic acid side chain at the N3 position is a key determinant of activity. Alterations to this side chain, such as changing its length, rigidity, or the presence of the carboxylic acid group, can have profound effects. For instance, conversion of the carboxylic acid to an ester or amide can alter the compound's polarity and its ability to form hydrogen bonds, which may affect its binding affinity to a target. In a study of related 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives, modification of the propanoic acid to various N-alkyl propanamides resulted in compounds with potent cytotoxicity against cancer cell lines. nih.gov

The following table summarizes the general effects of substituents on the biological activity of quinazolinone derivatives based on available literature for related compounds.

| Position of Substitution | Type of Substituent | General Effect on Biological Activity |

| Quinazolinone C6, C8 | Alkoxy, Alkylthio, Isopropyl | Increased antiallergic activity observed in related propenoic acid analogs. nih.gov |

| N3 Side Chain | Ester or Amide formation | Modulates polarity and hydrogen bonding capacity, potentially altering target binding. nih.gov |

| N3 Side Chain | Introduction of bulky groups | Can either enhance or decrease activity depending on the target's binding pocket size and shape. |

| Quinazolinone C2 | Aromatic or Heterocyclic rings | Can introduce additional binding interactions and influence the overall electronic properties. |

Conformational and Stereochemical Influences on Target Binding and Efficacy

The three-dimensional arrangement of atoms in this compound, including its conformation and stereochemistry, plays a pivotal role in its interaction with biological targets.

The propanoic acid side chain attached to the N3 position introduces a chiral center at the alpha-carbon. This means that the compound can exist as two enantiomers (R and S isomers). It is well-established in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, pharmacokinetic profiles, and toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can preferentially bind to one enantiomer over the other. While specific studies on the stereoisomers of this compound are not widely available, research on other chiral quinazolinone derivatives has demonstrated the importance of stereochemistry for biological activity.

Furthermore, the flexibility of the propanoic acid side chain allows for multiple conformations. The rotational freedom around the single bonds can lead to different spatial arrangements of the carboxylic acid group relative to the quinazolinone core. The bioactive conformation, which is the specific three-dimensional shape the molecule adopts when binding to its target, is crucial for efficacy. Molecular modeling and conformational analysis are often employed to predict the most stable and biologically relevant conformations. For related (E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acids, it was found that the E isomer was significantly more active than the Z isomer, highlighting the importance of the geometric arrangement of the side chain. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

For quinazolinone derivatives, various 2D and 3D-QSAR studies have been conducted to understand the structural requirements for different biological activities. These models typically use a range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

Commonly used descriptors in QSAR studies of quinazolinones include:

Electronic descriptors: Such as partial charges, dipole moment, and HOMO/LUMO energies, which describe the electronic distribution and reactivity of the molecule.

Steric descriptors: Like molecular volume, surface area, and specific shape indices, which relate to the size and shape of the molecule.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which quantifies the lipophilicity of the compound.

Topological descriptors: Which are numerical indices derived from the 2D representation of the molecule, describing its connectivity and branching.

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with known biological activities is chosen.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the data set.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

While specific QSAR models for this compound are not extensively reported, models developed for broader classes of quinazolinones can provide valuable predictive insights. These models can help in identifying the key structural features that need to be optimized to enhance a desired biological activity.

The following table provides a conceptual overview of a QSAR model based on common findings for related heterocyclic compounds.

| Descriptor | Coefficient Sign | Interpretation for Increased Activity |

| LogP (Hydrophobicity) | Positive | Increased lipophilicity may enhance membrane permeability and target interaction. |

| Molecular Weight | Negative | Lower molecular weight is often favored for better pharmacokinetic properties. |

| Dipole Moment | Positive | A higher dipole moment might indicate stronger polar interactions with the target. |

| Hydrogen Bond Acceptors | Positive | An optimal number of hydrogen bond acceptors can improve target binding affinity. |

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand how a small molecule, or ligand, might bind to the active site of a protein target.

For 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid, molecular docking simulations can be employed to predict its binding mode within the active site of a specific biological target. The process involves preparing the three-dimensional structures of both the ligand and the target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding pocket, scoring each to identify the most energetically favorable binding pose.

A hypothetical docking study of this compound into a generic kinase active site might reveal the binding mode summarized in the table below.

| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residue in Protein |

| Hydrogen Bond | Quinazolinone carbonyl oxygen | Backbone NH of a hinge region residue |

| Hydrogen Bond | Propanoic acid carboxyl group | Basic amino acid (e.g., Lysine, Arginine) |

| Pi-Pi Stacking | Quinazolinone aromatic ring | Aromatic amino acid (e.g., Phenylalanine, Tyrosine) |

| Hydrophobic Interaction | Propanoic acid ethyl group | Hydrophobic pocket with aliphatic residues |

A detailed analysis of the docked pose of this compound would allow for the characterization of the intermolecular forces that stabilize the ligand-target complex. These forces are critical for determining the binding affinity and selectivity of the compound.

Hydrogen Bonds: The quinazolinone core contains both hydrogen bond donors (N-H) and acceptors (C=O). The propanoic acid side chain also possesses a carboxyl group capable of forming strong hydrogen bonds. These interactions are highly directional and play a significant role in molecular recognition.

Hydrophobic Interactions: The aromatic ring of the quinazolinone scaffold and the aliphatic portion of the propanoic acid side chain can engage in hydrophobic interactions with nonpolar residues in the active site. These interactions are driven by the entropic gain from the release of ordered water molecules from the binding pocket.

Understanding these interactions is crucial for structure-activity relationship (SAR) studies, providing a rational basis for modifying the structure of this compound to enhance its binding affinity and biological activity.

Molecular Dynamics Simulations for Conformational Studies

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations can offer a more dynamic and realistic representation. MD simulations track the movements of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations can be used to study its conformational flexibility both in solution and when bound to a protein target. The propanoic acid side chain has several rotatable bonds, allowing the molecule to adopt a range of conformations. MD simulations can reveal the most populated and energetically favorable conformations, which are likely to be the ones relevant for biological activity. When the ligand is bound to a protein, MD simulations can assess the stability of the docked pose and identify any conformational changes in either the ligand or the protein that occur upon binding.

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a powerful tool in ligand-based drug design, particularly when the three-dimensional structure of the target protein is unknown. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity.

A pharmacophore model for a series of active quinazolinone derivatives, including this compound, could be developed by aligning the structures and identifying common chemical features. These features typically include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

A hypothetical pharmacophore model for quinazolinone-based inhibitors might include:

One or two hydrogen bond acceptors corresponding to the carbonyl groups of the quinazolinone ring.

An aromatic ring feature for the fused benzene (B151609) ring.

A hydrogen bond donor or acceptor associated with the propanoic acid side chain.

This pharmacophore model can then be used as a three-dimensional query to screen large chemical databases for novel compounds that possess the desired features and are therefore likely to exhibit similar biological activity.

Theoretical Calculation of Electronic Properties and Reactivity Indices

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate a variety of electronic properties and reactivity indices for this compound. These calculations provide insights into the molecule's intrinsic reactivity and its potential to interact with biological targets.

Key properties that can be calculated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This can help in predicting sites for non-covalent interactions.

These theoretical calculations can complement experimental studies and other computational approaches to provide a comprehensive understanding of the chemical behavior of this compound.

| Calculated Property | Significance | Potential Finding for this compound |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | A moderate gap, suggesting a balance between stability and reactivity. |

| Molecular Electrostatic Potential (MEP) | Predicts sites for intermolecular interactions | Negative potential around the carbonyl and carboxyl oxygens; positive potential around the N-H group. |

| Chemical Hardness | Resistance to change in electron configuration | A value that would classify it as a moderately soft molecule. |

| Electrophilicity Index | A measure of the ability to accept electrons | A value indicating a moderate electrophilic character. |

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid by providing detailed information about its atomic composition, connectivity, and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to provide key information about the number of different types of protons and their neighboring environments. The anticipated signals would include distinct resonances for the aromatic protons on the quinazolinone ring system, the methine proton of the propanoic acid moiety, the methyl protons, and the acidic proton of the carboxylic acid. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would be used to confirm the connectivity of the molecule. For a related compound, 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid, aromatic protons have been observed in the region of δ 7.2-8.1 ppm. researchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the number of non-equivalent carbon atoms in the molecule. For this compound, distinct signals would be expected for the carbonyl carbons of the quinazolinone and the carboxylic acid, the aromatic carbons, the methine carbon, and the methyl carbon of the propanoic acid side chain. The chemical shifts of these carbons are indicative of their electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Aromatic CHs | 7.0 - 8.5 | 115 - 150 |

| N-CH-C=O | 4.5 - 5.5 (quartet) | 50 - 60 |

| CH₃ | 1.5 - 2.0 (doublet) | 15 - 25 |

| COOH | 10.0 - 13.0 (singlet, broad) | 170 - 180 |

Note: The predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. Key expected absorptions include a broad O-H stretch from the carboxylic acid group (typically around 2500-3300 cm⁻¹), a sharp and strong C=O stretching vibration for the carboxylic acid (around 1700-1725 cm⁻¹), and another strong C=O (amide) stretch from the quinazolinone ring (around 1670-1690 cm⁻¹). researchgate.net Additionally, C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule would be observed.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 |

| Quinazolinone (Amide) | C=O Stretch | 1670 - 1690 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (HRMS-ESI)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) would provide a very accurate mass measurement of the molecular ion of this compound (C₁₁H₁₀N₂O₃, Exact Mass: 218.0691). This technique allows for the confirmation of the molecular formula. Furthermore, by inducing fragmentation of the molecule, the resulting fragmentation pattern can provide valuable information about the molecule's structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. The quinazolinone ring system in this compound is expected to exhibit characteristic absorption maxima (λmax) in the UV region. For a similar compound, 3-(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid, absorption maxima have been reported at approximately 240 nm, 321 nm, and 334 nm in methanol. researchgate.net These absorptions are attributed to the π→π* transitions within the aromatic system.

Chromatographic Separations and Purity Assessment

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a reaction, to identify compounds in a mixture, and to determine the purity of a substance. For this compound, a suitable stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a solvent or a mixture of solvents) would be chosen to achieve good separation. The compound's retention factor (Rf) value would be a characteristic property under specific chromatographic conditions. The choice of mobile phase would depend on the polarity of the compound, with mixtures of polar and non-polar solvents often being employed to achieve optimal separation.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable techniques for the analysis of quinazolinone derivatives, including this compound. These methods are primarily employed to determine the purity of a sample, identify impurities, and quantify the compound in various matrices.

For carboxylic acid-containing compounds like the subject of this article, reversed-phase HPLC (RP-HPLC) is the most common approach. pensoft.netpensoft.net In this method, a nonpolar stationary phase, typically a C18 silica column, is used with a polar mobile phase. The mobile phase often consists of a mixture of water (frequently buffered) and an organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Isocratic conditions (constant mobile phase composition) or gradient conditions (varying mobile phase composition) can be employed to achieve optimal separation from starting materials or degradation products. researchgate.net

Detection is commonly performed using an ultraviolet (UV) detector, as the quinazolinone ring system contains a chromophore that absorbs light in the UV spectrum. The wavelength for monitoring is selected based on the compound's maximum absorbance to ensure high sensitivity. researchgate.net The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for identification, while the peak area is proportional to its concentration, allowing for accurate quantification.

While specific validated methods for this compound are not detailed in publicly available literature, the principles applied to structurally similar compounds provide a clear framework for method development. pensoft.net Such methods would be validated for parameters including linearity, accuracy, precision, selectivity, and limits of detection and quantification to ensure reliable results. pensoft.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. However, the direct analysis of carboxylic acids like this compound by GC-MS presents challenges. Due to the polarity and low volatility of the carboxylic acid group, these compounds are not well-suited for direct injection into a GC system. jfda-online.com

To overcome this limitation, a derivatization step is typically required. jfda-online.com This process involves chemically modifying the carboxylic acid group to form a more volatile and thermally stable derivative, most commonly an ester (e.g., a methyl or silyl (B83357) ester). This conversion reduces the polarity of the molecule, allowing it to be vaporized without decomposition and to travel through the GC column.

Once derivatized, the compound is separated from other components in the mixture based on its boiling point and interaction with the column's stationary phase. As the separated component elutes from the column, it enters the mass spectrometer, which bombards it with electrons, causing it to ionize and fragment. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments. This fragmentation pattern allows for unambiguous structural confirmation of the analyte. While GC-MS is a highly effective identification tool, the need for derivatization makes it a more complex, multi-step process compared to HPLC for this class of compounds. jfda-online.comnih.gov

Crystallographic Studies of this compound in Protein Complexes (e.g., X-ray Diffraction)